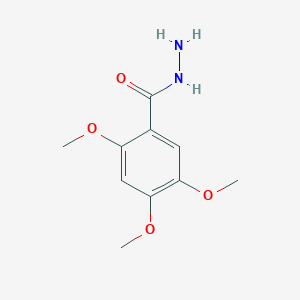

2,4,5-Trimethoxybenzohydrazide

説明

特性

IUPAC Name |

2,4,5-trimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(13)12-11/h4-5H,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMATIDPSOPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395997 | |

| Record name | 2,4,5-trimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588677-34-3 | |

| Record name | 2,4,5-Trimethoxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588677-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-trimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,5 Trimethoxybenzohydrazide

Established Reaction Pathways

Several reliable methods for the synthesis of 2,4,5-Trimethoxybenzohydrazide have been documented in chemical literature. These pathways primarily start from readily available precursors like gallic acid or derivatives of 2,4,5-trimethoxybenzoic acid.

Synthesis via Methyl 3,4,5-Trimethoxybenzoate (B1228286) from Gallic Acid

A common industrial route to 3,4,5-trimethoxybenzoate derivatives begins with gallic acid. google.compatsnap.com This process typically involves a two-step method where gallic acid is first methylated using dimethyl sulfate (B86663) to produce 3,4,5-trimethoxybenzoic acid. google.com Subsequently, an esterification reaction with methanol, often catalyzed by an acid like sulfuric acid, yields methyl 3,4,5-trimethoxybenzoate. google.compatsnap.com One-step synthesis methods have also been developed to improve efficiency. For instance, gallic acid can be reacted with methyl chloride gas in the presence of N,N-dimethylformamide (DMF) as a solvent and an acid-binding agent like potassium carbonate to directly produce methyl 3,4,5-trimethoxybenzoate. google.compatsnap.com

Synthesis from 2,4,5-Trimethoxybenzoic Acid Derivatives

The direct conversion of 2,4,5-trimethoxybenzoic acid and its derivatives into this compound represents a more direct synthetic approach. One method involves the reaction of 2,4,5-trimethoxybenzoic acid with hydrazine (B178648). ontosight.ai This condensation reaction forms the hydrazide bond. ontosight.ai

Another common strategy involves the activation of the carboxylic acid group. For example, 2,4,5-trimethoxybenzoic acid can be converted to its more reactive acid chloride, 2,4,5-trimethoxybenzoyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting acid chloride can then be reacted with hydrazine hydrate (B1144303) to furnish this compound.

A notable two-method synthesis of 3,4,5-trimethoxybenzohydrazide (B1329584) from eudesmic acid (3,4,5-trimethoxybenzoic acid) has been described. orientjchem.org

Method 1: Involves the esterification of eudesmic acid in the presence of Amberlyst-15 in methanol, followed by a reaction with hydrazine hydrate, resulting in a 75% yield. orientjchem.org

Method 2: Employs the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in THF, leading to a significantly higher yield of 95%. orientjchem.org

Alternative Synthetic Approaches

Alternative synthetic strategies are continually being explored to enhance the efficiency and sustainability of this compound synthesis. While direct synthesis of this compound through these alternative routes is not explicitly detailed in the provided search results, the synthesis of its precursor, 2,4,5-trimethoxybenzaldehyde (B179766), from Indonesian calamus oil highlights the potential for utilizing natural resources. scholaris.ca The oxidation of asarone, a component of calamus oil, using ozone or chromium hexavalent has been shown to produce 2,4,5-trimethoxybenzaldehyde. scholaris.ca This aldehyde could then potentially be oxidized to the corresponding carboxylic acid and subsequently converted to the hydrazide.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its precursors is highly dependent on the optimization of reaction conditions. Key factors that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of 2,4,5-trisubstituted imidazoles, which shares some synthetic principles, the use of an inexpensive I2/DMSO system for the oxidation of internal alkynes has been reported as an efficient and environmentally friendly method. researchgate.net The optimization of conditions for synthesizing 2-phenyl-2,3-dihydroquinazolin-4(1H)-one also provides insights into how reaction parameters can be adjusted to improve outcomes. researchgate.net

In the synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) from syringaldehyde (B56468) sodium salt, a green process has been developed that achieves yields of 96.7-98.2%. google.com This method utilizes an anhydrous solvent and an alkaline condition, with careful control of pH to ensure the reaction goes to completion. google.com The choice of solvent (toluene, xylene, trimethylbenzene, chlorobenzene, or DMF) and alkali (Na2CO3, K2CO3, KOH, or NaOH) are critical parameters. google.com

The synthesis of 2,4,5-trimethoxybenzoyl chloride from 2,4,5-trimethoxybenzoic acid has been optimized by using thionyl chloride in toluene (B28343) with a catalytic amount of N,N-dimethylformamide at 80°C for 1 hour. google.com Similarly, another procedure uses thionyl chloride in dry benzene (B151609) at 70°C for 5 hours.

The following table summarizes the optimization of reaction conditions for the synthesis of a 3,4,5-trimethoxybenzohydrazide analog, highlighting the impact of different reagents on the yield. orientjchem.org

| Method | Reagents | Solvent | Yield (%) |

| 1 | Amberlyst-15, Hydrazine Hydrate | Methanol | 75 |

| 2 | HATU, DIPEA, Hydrazine Hydrate | THF | 95 |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is becoming increasingly important in the design of synthetic routes for chemical compounds, including this compound. nih.gov The twelve principles of green chemistry provide a framework for developing more environmentally benign processes. nih.govmdpi.com

Key aspects of green chemistry relevant to the synthesis of this compound and related compounds include:

Use of Safer Solvents: The use of hazardous solvents is a major concern in organic synthesis. nih.gov Green chemistry encourages the use of safer alternatives like water, or solvent-free conditions. nih.govmdpi.com For example, the use of ethanol (B145695) as a solvent in the synthesis of 1,2,4-thiadiazoles is a step towards greener synthesis. mdpi.com

Catalysis: The use of catalysts, especially those that are non-harmful and reusable, is a core principle of green chemistry. nih.gov Catalysts can improve reaction efficiency and reduce waste. nih.gov

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product is a key goal. nih.gov

Use of Renewable Feedstocks: Utilizing renewable resources, such as plant-based materials, instead of depletable fossil fuels is a sustainable approach. nih.gov The synthesis of 2,4,5-trimethoxybenzaldehyde from calamus oil is an example of this principle in action. scholaris.ca

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. nih.gov One-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, can help to minimize waste. google.com

A green process for synthesizing 3,4,5-trimethoxybenzaldehyde has been developed that reduces the generation of high-salt wastewater and byproduct methanol, thereby improving safety and reducing environmental impact. google.com This highlights a conscious effort to apply green chemistry principles in the production of related compounds.

Advanced Spectroscopic and Structural Elucidation of 2,4,5 Trimethoxybenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the detailed mapping of molecular frameworks.

Proton (¹H) NMR Spectroscopic Characterization

Proton (¹H) NMR spectroscopy of 2,4,5-Trimethoxybenzohydrazide provides distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment; electronegative atoms and aromatic rings, for instance, tend to "deshield" nearby protons, shifting their signals downfield to higher ppm values. libretexts.orgyoutube.com

In a typical ¹H NMR spectrum of this compound, the following signals are expected:

Aromatic Protons: The benzene (B151609) ring contains two protons in distinct chemical environments. The proton at C3 (adjacent to two methoxy (B1213986) groups) would appear as a singlet, while the proton at C6 (adjacent to the carbonyl group) would also be a singlet. These aromatic protons typically resonate in the range of δ 6.5-8.0 ppm. libretexts.org

Methoxy Protons (-OCH₃): The three methoxy groups at positions 2, 4, and 5 are chemically non-equivalent and are expected to appear as three distinct singlets. These signals are typically found in the upfield region, around δ 3.7-3.9 ppm. libretexts.orgchemistryconnected.com

Hydrazide Protons (-NHNH₂): The protons of the hydrazide functional group (-CONHNH₂ ) and (-CONH NH₂) are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. chemistryconnected.com The -NH₂ protons would integrate to two protons, while the -NH- proton would integrate to one.

When this compound is derivatized, for example, by condensation with an aldehyde to form a hydrazone, the ¹H NMR spectrum changes accordingly. A new signal for the imine proton (-N=CH-) would appear, typically in the downfield region (around δ 8.0-10.0 ppm), and the signals for the -NH₂ protons would disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (C3-H) | ~6.5-7.0 | Singlet (s) | 1H |

| Aromatic-H (C6-H) | ~7.5-8.0 | Singlet (s) | 1H |

| -OCH₃ (C2) | ~3.8-4.0 | Singlet (s) | 3H |

| -OCH₃ (C4) | ~3.8-3.9 | Singlet (s) | 3H |

| -OCH₃ (C5) | ~3.7-3.8 | Singlet (s) | 3H |

| -NH- | Variable (Broad) | Singlet (s, br) | 1H |

| -NH₂ | Variable (Broad) | Singlet (s, br) | 2H |

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The ¹³C chemical shift range is much wider than for ¹H NMR (0-220 ppm), which means that signals for individual carbon atoms rarely overlap. libretexts.org The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org

For this compound, the ¹³C NMR spectrum would display signals for each unique carbon atom:

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide group is highly deshielded and appears far downfield, typically in the range of δ 165-180 ppm. oregonstate.edu

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The carbons bearing the electron-donating methoxy groups (C2, C4, C5) will be shielded and appear at higher field compared to the unsubstituted aromatic carbons. The carbon attached to the carbonyl group (C1) will also be deshielded. Aromatic carbons generally resonate between δ 110-160 ppm. libretexts.orgoregonstate.edu

Methoxy Carbons (-OCH₃): The carbons of the three methoxy groups will appear in the upfield region, typically around δ 55-65 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 165 - 180 |

| Aromatic C-1 | ~120 - 130 |

| Aromatic C-2, C-4, C-5 (bearing -OCH₃) | 140 - 160 |

| Aromatic C-3, C-6 | 100 - 115 |

| -OCH₃ | 55 - 65 |

Application of Two-Dimensional NMR Techniques for Complex Structure Assignment

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret unambiguously. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by showing correlations between different nuclei. harvard.edu

Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly bonded. nih.govmdpi.com It is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the molecular structure.

Heteronuclear Multiple-Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This technique is crucial for piecing together the molecular skeleton, as it allows for the connection of different fragments of the molecule, confirming the substitution pattern on the aromatic ring and the connectivity of the hydrazone moiety in derivatives.

Correlation Spectroscopy (COSY): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. While less critical for the aromatic system of this compound itself, it is very useful for determining spin systems in the side chains of more complex derivatives.

By combining these 2D techniques, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, even for structurally intricate derivatives. nih.gov

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. msu.edu Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. msu.edu

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups:

N-H Stretching: The hydrazide group shows characteristic N-H stretching vibrations. The -NH₂ group typically exhibits two bands (symmetric and asymmetric stretching) in the 3200-3400 cm⁻¹ region. The -NH- group shows a single band in a similar region. nist.gov

C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I band) stretching vibration is expected in the range of 1630-1680 cm⁻¹. researchgate.net

C-O Stretching: The aryl-alkyl ether linkages of the methoxy groups produce strong C-O stretching bands, typically around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). researchgate.net

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

N-H Bending: The N-H bending vibration of the hydrazide appears around 1580-1620 cm⁻¹.

In hydrazone derivatives, the disappearance of the N-H stretching bands of the primary amine and the appearance of a C=N stretching vibration (around 1600-1650 cm⁻¹) provide clear evidence of the reaction's success.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ (Hydrazide) | N-H Stretch | 3200 - 3400 | Medium |

| -NH- (Hydrazide) | N-H Stretch | ~3200 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Variable |

| Aliphatic C-H (-OCH₃) | C-H Stretch | 2850 - 2960 | Medium |

| C=O (Amide I) | C=O Stretch | 1630 - 1680 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Variable |

| Ar-O-C (Methoxy) | C-O Stretch | 1200 - 1275 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the precise elemental formula. rsc.org

For this compound (C₁₀H₁₄N₂O₄), the expected monoisotopic mass is approximately 226.0954 g/mol . nih.gov HRMS analysis would aim to find an experimental mass that matches this value to within a few parts per million, thus confirming the molecular formula.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion ([M]⁺) of this compound would likely undergo characteristic fragmentation, including:

Cleavage of the N-N bond.

Loss of the hydrazide moiety (-NHNH₂).

Formation of a trimethoxybenzoyl cation.

Successive loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups.

For example, a prominent peak in the mass spectrum of the related 2,4,5-Trimethoxybenzaldehyde (B179766) corresponds to the molecular ion [M+H]⁺ at an exact mass of 196.0735. Analysis of derivatives by MS would show a molecular ion peak corresponding to the new molecular weight, confirming the success of the synthetic modification.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

For instance, the crystal structure of a derivative, (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, has been determined. nih.gov The analysis revealed a monoclinic crystal system with a P2₁/c space group. nih.gov Key findings from such studies include the planarity of the hydrazone bridge (C-N-N-C) and the dihedral angle between the two aromatic rings. nih.gov

Crucially, X-ray crystallography identifies and characterizes hydrogen bonds. In the aforementioned derivative, both intramolecular O—H···N and intermolecular N—H···O hydrogen bonds were observed, which stabilize the crystal structure. nih.gov Similar analyses on this compound or its other crystalline derivatives would provide definitive proof of their structure and insights into their solid-state behavior.

Table 4: Example Crystallographic Data for a Derivative, (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₈N₂O₅ |

| Molecular Weight | 330.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.348 (12) |

| b (Å) | 13.330 (11) |

| c (Å) | 8.299 (7) |

| β (°) | 99.854 (16) |

| Volume (ų) | 1673 (2) |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of newly synthesized compounds, providing quantitative information on the elemental composition of a substance. This method is crucial for verifying the empirical formula of a compound by comparing the experimentally determined percentages of its constituent elements (typically carbon, hydrogen, and nitrogen) with the theoretically calculated values. This section details the application of elemental analysis in confirming the composition of derivatives of this compound.

In the study of Schiff bases derived from 2,4,5-Trimethoxybenzaldehyde, elemental analysis was employed to confirm the successful synthesis of 3,5-dihydroxy-N'-(2,4,5-trimethoxybenzylidene) benzohydrazide (B10538) hydrate (B1144303) (DTBH). The synthesis of this derivative involves the condensation of 2,4,5-Trimethoxybenzaldehyde with a suitable hydrazide. The resulting compound's elemental composition was determined and compared against the calculated values to ascertain its purity and confirm its molecular formula.

The elemental analysis of the synthesized Schiff base derivative provided data that was instrumental in its structural elucidation. researchgate.netasianpubs.org The close agreement between the found and calculated percentage values for carbon (C), hydrogen (H), and nitrogen (N) lends strong support to the proposed chemical structure of the compound.

Below is a data table summarizing the elemental analysis findings for the this compound derivative, 3,5-dihydroxy-N'-(2,4,5-trimethoxybenzylidene) benzohydrazide hydrate.

| Compound Name | Element | Calculated (%) | Found (%) | Reference |

| 3,5-dihydroxy-N'-(2,4,5-trimethoxybenzylidene) benzohydrazide hydrate | C | 56.38 | 56.41 | researchgate.netasianpubs.org |

| H | 5.56 | 5.58 | researchgate.netasianpubs.org | |

| N | 7.33 | 7.35 | researchgate.netasianpubs.org |

The presented data demonstrates the utility of elemental analysis as a primary tool for compositional verification in the synthesis of complex organic molecules. The congruence between the experimental and theoretical values provides a foundational piece of evidence for the successful formation of the target derivative of this compound.

Chemical Transformations and Derivatization Strategies of 2,4,5 Trimethoxybenzohydrazide

Condensation Reactions Leading to Hydrazone Derivatives

Condensation reactions are fundamental to the derivatization of 2,4,5-trimethoxybenzohydrazide, primarily leading to the formation of hydrazones, which are also known as Schiff bases. soeagra.com These reactions are characterized by the joining of two molecules with the elimination of a small molecule, typically water. wikipedia.org

Reaction with Aldehydes and Ketones

The reaction of this compound with various aldehydes and ketones is a common and efficient method for synthesizing N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides. nih.govresearchgate.net This condensation reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid like concentrated HCl. derpharmachemica.comresearchgate.net The resulting hydrazones precipitate from the solution upon cooling and can be purified by recrystallization. derpharmachemica.com

The general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. soeagra.com This is followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone. numberanalytics.comnumberanalytics.com

A variety of aldehydes have been successfully condensed with this compound to generate a library of hydrazone derivatives. researchgate.net

Table 1: Examples of Hydrazone Derivatives from this compound

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative |

| Substituted Benzaldehydes | N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide |

| Vanillin (B372448) Aldehyde | Isonicotinic hydrazone derivative of vanillin aldehyde |

| Salicylaldehyde | Isonicotinic hydrazone derivative of salicylaldehyde |

This table showcases the versatility of the condensation reaction in creating a diverse range of hydrazone derivatives from this compound.

Mechanistic Considerations of Imine/Hydrazone Formation

The formation of hydrazones from hydrazides and carbonyl compounds is a well-established reaction in organic chemistry. soeagra.comnumberanalytics.comnumberanalytics.com The mechanism involves a nucleophilic addition followed by a dehydration step. numberanalytics.com

The key steps in the acid-catalyzed mechanism are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The lone pair of electrons on the terminal nitrogen atom of the this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate. soeagra.com

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group. soeagra.com

Dehydration: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbon and nitrogen atoms, resulting in the formation of the hydrazone. soeagra.com

This mechanism is analogous to the formation of imines and oximes. libretexts.orgchemtube3d.com The reaction is generally reversible and the equilibrium can be driven towards the product by removing water as it is formed.

Cyclization Reactions for Heterocyclic Ring Formation

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of various heterocyclic systems through cyclization reactions. These reactions involve the formation of a new ring within the molecule, leading to the creation of stable five-membered heterocyclic scaffolds.

Synthesis of 1,3,4-Oxadiazole (B1194373) and 1,3,4-Oxadiazoline Scaffolds

One of the most significant applications of this compound derivatives is in the synthesis of 1,3,4-oxadiazoles. These heterocyclic compounds can be synthesized through the oxidative cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides. nih.govresearchgate.net A common method involves reacting the hydrazone with a dehydrating agent or an oxidizing agent. nih.gov

For instance, the cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride (B1165640) leads to the formation of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. nih.govresearchgate.net This reaction proceeds through an intramolecular cyclization followed by acetylation.

Another approach involves the reaction of the hydrazide with carbon disulfide in the presence of a base. This reaction initially forms a dithiocarbazate intermediate, which can then be cyclized to a 1,3,4-oxadiazole-2-thiol (B52307) derivative. researchgate.net

Table 2: Reagents for 1,3,4-Oxadiazole Synthesis

| Starting Material | Reagent | Resulting Scaffold |

| N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide | Acetic anhydride | 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole |

| This compound | Carbon disulfide, Base | 5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol |

| N,N'-diacylhydrazines | Trifluoromethanesulfonic anhydride | 2,5-bisphenyl-1,3,4-oxadiazoles |

| Hydrazide derivatives | Benzoic acid, Clay (Microwave irradiation) | 5-(2-aroyl)aryloxymethyl-2-phenyl-1,3,4-oxadiazole |

This table highlights various synthetic routes to 1,3,4-oxadiazole scaffolds starting from hydrazide derivatives.

Formation of 1,2,4-Triazole (B32235) Derivatives

Derivatives of this compound can also be utilized in the synthesis of 1,2,4-triazoles. A common method for the preparation of 1,2,4-triazole-5-thiones involves the reaction of the hydrazide with alkyl or aryl isothiocyanates. jrespharm.com This reaction proceeds through the formation of an acyl/aroyl substituted thiosemicarbazide (B42300) intermediate, which is then cyclized in the presence of a base, such as sodium hydroxide, followed by neutralization. jrespharm.com

The general steps for this synthesis are:

Formation of thiosemicarbazide: this compound reacts with an isothiocyanate to form the corresponding N-substituted thiosemicarbazide.

Cyclization: The thiosemicarbazide undergoes base-catalyzed intramolecular cyclization, with the elimination of a water molecule, to form the 1,2,4-triazole-5-thiol ring.

Derivatization to Azetidinone Systems

The hydrazone derivatives of this compound serve as key precursors for the synthesis of 2-azetidinones, also known as β-lactam rings. derpharmachemica.com The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a widely used method for this transformation. derpharmachemica.com

In this context, the hydrazone (the imine component) reacts with a chloroacetyl chloride in the presence of a base like triethylamine. derpharmachemica.com The base deprotonates the chloroacetyl chloride to form a ketene in situ. The ketene then undergoes a cycloaddition reaction with the C=N bond of the hydrazone to yield the four-membered azetidinone ring. derpharmachemica.comnih.gov This reaction is a versatile method for creating structurally diverse β-lactam derivatives. derpharmachemica.com

Computational and Theoretical Investigations on 2,4,5 Trimethoxybenzohydrazide and Its Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules in computational pharmaceutics and materials science. researchgate.netnih.gov By solving the Kohn–Sham equations, DFT can accurately model molecular orbital interactions, making it a versatile tool for a wide range of applications. nih.gov For derivatives of 2,4,5-Trimethoxybenzohydrazide, DFT is used to analyze molecular geometry, electronic properties, and spectroscopic features. researchgate.netnih.gov Theoretical calculations are often performed using specific methods, such as the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional with a 6-31G+(d,p) basis set, and the results are compared with experimental data to ensure accuracy. nih.gov

A fundamental application of DFT is the determination of a molecule's equilibrium geometry, which corresponds to the lowest energy arrangement of its atoms. This geometry optimization process identifies the most stable conformation of the molecule. For Schiff base derivatives synthesized from 2,4,5-trimethoxybenzaldehyde (B179766), DFT calculations have been used to define the optimal geometry. researchgate.net The process involves iteratively adjusting the molecular structure to minimize its energy, converging when specific criteria for forces and displacements are met. mdpi.com

The flexibility of a molecule's skeleton can lead to different conformations, sometimes resulting in multiple polymorphs in the solid state. beilstein-journals.org In solution, rapid conformational shifts can occur, which can be studied computationally to understand the dynamic behavior of the molecule. beilstein-journals.org The optimized geometrical parameters, such as bond lengths and angles, for a derivative of 2,4,5-trimethoxybenzaldehyde are presented below.

Table 1: Selected Optimized Geometrical Parameters for a 2,4,5-Trimethoxybenzaldehyde Derivative Data is representative of similar structures analyzed via DFT.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N-N | 1.391 | C-N-N | 116.5 |

| C=N | 1.271 | C-C=N | 121.3 |

| C-O (carbonyl) | 1.250 | O=C-N | 123.8 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.comnih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and that charge transfer interactions can occur within the molecule. nih.gov For a Schiff base derived from 2,4,5-trimethoxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be narrow, indicating high chemical reactivity and a strong ability to bind with biomolecules. nih.gov The molecular electrostatic potential (MEP) structure indicates that negative potential sites are located around electronegative atoms, while positive sites are near hydrogen atoms. nih.gov

Table 2: Calculated FMO Properties and Global Reactivity Descriptors for a 2,4,5-Trimethoxybenzaldehyde Derivative Based on findings from reference nih.gov.

| Parameter | Value (eV) |

| E (HOMO) | -5.98 |

| E (LUMO) | -1.95 |

| Energy Gap (ΔE) | 4.03 |

| Ionization Potential (I) | 5.98 |

| Electron Affinity (A) | 1.95 |

| Electronegativity (χ) | 3.96 |

| Chemical Hardness (η) | 2.01 |

| Chemical Softness (S) | 0.24 |

| Electrophilicity Index (ω) | 3.90 |

DFT calculations are widely used to predict and interpret vibrational and electronic spectra. Theoretical vibrational frequencies from DFT can be compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to assign specific vibrational modes. researchgate.netnih.gov Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, helping to understand the electronic transitions within the molecule. nih.govresearchgate.net For derivatives of 2,4,5-trimethoxybenzaldehyde, theoretical calculations have shown good correlation with experimental spectroscopic data. researchgate.netnih.gov Furthermore, gauge-including atomic orbital (GIAO) methods within DFT are used to calculate NMR chemical shifts, which can be compared with experimental results for structural validation. nih.gov

Computational methods can estimate key thermodynamic properties of molecules at a standard state (e.g., 298.15 K). nist.gov Properties such as the enthalpy of formation (ΔH°), entropy (S°), and heat capacity (Cp) can be calculated using group additivity methods or more sophisticated quantum chemical calculations. nist.govdiva-portal.org These calculations are based on statistical thermodynamics and use data from optimized molecular geometries and vibrational frequency analyses. The calculated properties provide insight into the stability and energy of the compound. diva-portal.org For instance, the enthalpy can be determined by integrating the heat capacity from a standard state, with corrections for the enthalpy of formation at the reference condition. diva-portal.org

Table 3: Key Thermodynamic Properties and Their Significance

| Property | Symbol | Description |

| Enthalpy of Formation | ΔH° | The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. |

| Standard Entropy | S° | A measure of the randomness or disorder of a mole of the substance at a standard state. |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. |

| Gibbs Free Energy | G° | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

Analysis of Intermolecular Interactions in Solid and Solution States

Intermolecular interactions, particularly hydrogen bonds, are fundamental in determining the crystal packing of molecules and their behavior in solution. nih.govresearchgate.net These interactions dictate many of the physical properties of a material, such as melting point and solubility.

Hydrogen bonds are a specific type of dipole-dipole attraction that occurs when a hydrogen atom bonded to a highly electronegative atom (like N or O) interacts with another nearby electronegative atom. libretexts.org In the solid state, these bonds are crucial for the formation of stable, ordered crystal lattices.

In the crystal structure of (E)-Methyl N′-(2,4,5-trimethoxybenzylidene)hydrazinecarboxylate, a close derivative of this compound, intermolecular N—H⋯O hydrogen bonds are the primary interactions linking the molecules. nih.gov These bonds form chains of molecules extending along a specific crystallographic axis. nih.gov In addition to these strong hydrogen bonds, weaker C—H⋯O interactions further connect these chains, creating corrugated layers. nih.gov The analysis of such interactions is essential for understanding the supramolecular assembly of these compounds.

Table 4: Hydrogen Bond Geometry in a this compound Derivative Data extracted from the crystal structure analysis of (E)-Methyl N′-(2,4,5-trimethoxybenzylidene)hydrazinecarboxylate. nih.gov D = Donor, A = Acceptor.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N—H···O | 0.86 | 2.11 | 2.915 | 156 |

| C—H···O | 0.93 | 2.59 | 3.491 | 162 |

| C—H···O | 0.96 | 2.57 | 3.473 | 156 |

Non-Covalent Interactions (e.g., Halogen and Tetrel Bonds)

Non-covalent interactions play a crucial role in the supramolecular assembly and crystal packing of this compound and its derivatives. These interactions, although weaker than covalent bonds, govern the three-dimensional architecture of molecules in the solid state.

In a study of alkoxybenzylidene derivatives of benzohydrazide (B10538), various non-covalent interactions have been identified, including hydrogen bonds (N–H⋯O, C–H⋯O, C–H⋯N), C–H⋯π contacts, and π⋯π stacking interactions. rsc.org The analysis of crystal structures reveals that these weak forces dictate the molecular arrangement. For instance, in certain derivatives, molecules are linked into complex networks by a combination of these interactions. nih.gov

Halogen bonding is a specific type of non-covalent interaction involving a halogen atom as an electrophilic center. While not extensively documented for this compound itself, studies on related halogenated compounds show the significance of these bonds in crystal engineering. rsc.org Theoretical analysis of halogen-bonding systems indicates that the strength of these interactions can be tuned, and their nature can be understood by examining electron density changes. rsc.org For example, the formation of N–H⋯O hydrogen bonds can enhance the strength of halogen bonds in a cooperative manner. rsc.org The interplay of hydrogen and halogen bonds often results in the formation of robust supramolecular architectures. uomphysics.net

Tetrel bonds are another class of non-covalent interactions involving elements of group 14. While specific studies on tetrel bonds in this compound derivatives are not prevalent in the literature, the theoretical framework for these interactions is well-established and they are an important consideration in the crystal packing of organic molecules containing elements like carbon and silicon.

Quantum Chemical Topology (e.g., Atoms in Molecules Theory)

Quantum Chemical Topology provides a rigorous framework for analyzing the electron density distribution in molecules to define chemical concepts like atoms, bonds, and molecular structure. wikipedia.org The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a prominent application of this approach. amercrystalassn.org

QTAIM analysis has been applied to characterize the non-covalent interactions in derivatives of benzohydrazide. rsc.org By locating bond critical points (BCPs) in the electron density, QTAIM can identify and characterize the nature of these interactions. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond. For instance, positive values of ∇²ρ are indicative of closed-shell interactions, which include hydrogen bonds and van der Waals contacts.

In studies of related systems, QTAIM has been used to confirm the presence of various intermolecular hydrogen bonds and other weak interactions, corroborating the findings from crystallographic and other computational analyses. rsc.org This method provides a physical basis for the observed molecular structures and the interplay of different non-covalent forces that stabilize them. wiley-vch.de The application of QTAIM can be extended to understand the electronic basis for the transferability of functional group properties across different molecules. wiley-vch.de

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including the formation of this compound derivatives. A common synthetic route to hydrazone derivatives involves the condensation reaction between a hydrazide and an aldehyde or ketone.

For the reaction of this compound with an aldehyde, the mechanism can be computationally modeled to understand the energetics of the reaction pathway. Density Functional Theory (DFT) is a widely used method for such studies. rsc.orgnih.gov The reaction typically proceeds through the following key steps:

Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step leads to the formation of a tetrahedral intermediate.

Proton Transfer: Intramolecular or solvent-assisted proton transfers occur to form a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate is then dehydrated, involving the elimination of a water molecule to form the final hydrazone product with a C=N double bond.

Computational studies on similar condensation reactions have shown that the reaction can be catalyzed by acids, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. rsc.org The calculated activation energies for each step can help in identifying the rate-determining step of the reaction.

Furthermore, theoretical calculations can predict the regioselectivity and stereoselectivity of reactions involving this compound derivatives. For instance, in reactions where multiple reactive sites are present, computational models can determine the most likely site of reaction by comparing the activation barriers for different pathways. scielo.br

Structure-Property Relationship Studies (excluding biological activity)

Computational methods are valuable for establishing relationships between the molecular structure of this compound and its derivatives and their physicochemical properties. These studies are crucial for designing new materials with desired characteristics.

The introduction of different substituents on the benzohydrazide core can significantly alter its electronic and structural properties. For example, the synthesis of various derivatives of this compound has been reported where modifications are made to explore their applications. nih.govnih.govnih.gov

Computational analysis of these derivatives can provide insights into properties such as:

Molecular Geometry: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For example, in a fluorinated derivative of trimethoxybenzohydrazide, the methoxy (B1213986) groups were found to be twisted with respect to the aromatic ring. nih.gov

Electronic Properties: The distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) can be calculated. The MEP is particularly useful for identifying electrophilic and nucleophilic sites, which is important for understanding intermolecular interactions. uomphysics.net

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared with experimental data to confirm the structure of the synthesized compounds. manchester.ac.uk

A study on a related dimethoxybenzylidene derivative showed that the strength of intermolecular hydrogen bonds is influenced by the solvent environment, with the strength decreasing as the dielectric constant of the solvent increases. manchester.ac.uk Such theoretical predictions are valuable for understanding the behavior of these compounds in different media.

By systematically modifying the structure of this compound and calculating the resulting changes in its properties, a quantitative structure-property relationship (QSPR) can be developed. This allows for the in-silico design of new derivatives with tailored properties for various applications.

Applications of 2,4,5 Trimethoxybenzohydrazide in Synthetic Organic Chemistry Research

Role as a Versatile Building Block for Diverse Molecular Scaffolds

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be readily incorporated into larger, more complex structures. 2,4,5-Trimethoxybenzohydrazide serves as an exemplary building block due to the predictable reactivity of its hydrazide moiety. This functional group can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form stable acylhydrazone linkages. This straightforward and efficient reaction is a gateway to a vast array of molecular architectures.

A primary application of this compound is in the synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring. These scaffolds are prevalent in a wide range of pharmacologically active compounds. The acylhydrazone intermediate formed from the reaction of this compound and a carbonyl compound can be subjected to further chemical transformations, particularly cyclization reactions, to yield diverse heterocyclic systems.

For instance, hydrazides are well-known precursors for the synthesis of 1,2,4-triazole (B32235) rings, a common motif in medicinal chemistry. The general synthetic strategy involves the reaction of the hydrazide with appropriate reagents to construct the five-membered triazole ring. The 2,4,5-trimethoxyphenyl substituent is carried through the synthesis, imparting its specific physicochemical properties to the final heterocyclic product. An example of a complex derivative that incorporates a related structural motif is 5-(2-BR-PHENYL)-4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL, which showcases the integration of the 2,4,5-trimethoxybenzylidene group into a triazole-thiol heterocyclic system. Similarly, related benzohydrazides have been used to create other heterocyclic structures like thiazolidinediones.

Table 1: Examples of Heterocyclic Systems Derived from Hydrazide Precursors

| Heterocyclic System | General Synthetic Precursor(s) | Significance |

| 1,2,4-Triazoles | Acylhydrazides reacted with isothiocyanates or other one-carbon donors. | Core structure in numerous antifungal and antidepressant medications. |

| Oxadiazoles | Dehydrative cyclization of N-acylhydrazones. | Found in molecules with anti-inflammatory and antimicrobial properties. |

| Thiazolidinones | Reaction of acylhydrazones with mercaptoacetic acid. | A privileged scaffold in medicinal chemistry with diverse biological activities. |

| Pyrazoles | Reaction of hydrazides with 1,3-dicarbonyl compounds. | Important in agrochemicals and pharmaceuticals, including anti-inflammatory drugs. |

The concept of a "scaffold library" is central to modern drug discovery and chemical biology. These libraries are large, organized collections of structurally related compounds that can be screened for biological activity against a particular target, such as an enzyme or receptor. The synthetic accessibility of derivatives from this compound makes it an ideal starting point for generating such libraries.

By reacting this single hydrazide with a wide variety of aldehydes and ketones, researchers can rapidly produce a large library of diverse acylhydrazone derivatives. Each derivative retains the core 2,4,5-trimethoxybenzoyl scaffold but differs in the substituent introduced from the carbonyl reactant. This approach, known as diversity-oriented synthesis, allows for the systematic exploration of a defined chemical space to identify molecules with desired properties. This strategy is an element of "scaffold hopping," where a known active scaffold is replaced with a novel one, like those derived from benzoxazoles or pyrimidines, to improve properties or find new intellectual property.

Table 2: Conceptual Framework for a Scaffold Library from this compound

| Core Scaffold | Reactant Class | Resulting Library Members | Purpose |

| 2,4,5-Trimethoxy- benzohydrazide (B10538) | Aromatic Aldehydes (e.g., Benzaldehyde, Pyridinecarboxaldehyde) | N'-(Arylmethylene)-2,4,5-trimethoxy- benzohydrazides | Exploration of structure-activity relationships (SAR) for aromatic interactions. |

| 2,4,5-Trimethoxy- benzohydrazide | Aliphatic Ketones (e.g., Acetone, Cyclohexanone) | N'-(Alkylidene)-2,4,5-trimethoxy- benzohydrazides | Investigation of the effects of steric bulk and flexibility. |

| 2,4,5-Trimethoxy- benzohydrazide | Heterocyclic Aldehydes (e.g., Furfural, Thiophenecarboxaldehyde) | N'-(Heteroarylmethylene)-2,4,5- trimethoxybenzohydrazides | Introduction of new hydrogen bonding sites and polarity modulation. |

| 2,4,5-Trimethoxy- benzohydrazide | Functionalized Carbonyls (e.g., Levulinic acid) | Hydrazones with additional functional groups (e.g., carboxylic acids) | Creation of bifunctional molecules for further conjugation or targeted delivery. |

Utilization in Analytical Derivatization Strategies

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for analysis. The hydrazide functional group is a classic chemical handle for the derivatization of aldehydes and ketones, which often exhibit poor chromatographic performance or lack a strong signal for spectroscopic detection.

Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are coupled to detectors that measure a substance based on its spectroscopic properties (e.g., UV-Vis absorbance or mass-to-charge ratio in mass spectrometry). Aldehydes and ketones, particularly small ones, may lack a strong chromophore (a part of a molecule that absorbs UV-Vis light) or may not ionize efficiently in a mass spectrometer.

By reacting these carbonyl compounds with this compound, a hydrazone derivative is formed. The introduction of the 2,4,5-trimethoxyphenyl group serves two key purposes for enhanced detection:

UV Chromophore: The substituted benzene (B151609) ring acts as a potent chromophore, allowing for sensitive detection using a standard UV-Vis detector in HPLC.

Mass Spectrometry Tag: The derivative has a significantly higher molecular weight and a predictable fragmentation pattern, which facilitates identification and quantification by mass spectrometry (MS). This is a core principle of a derivatization-enhanced detection strategy.

Beyond simple detection, derivatization is a critical tool for the accurate quantification of analytes. The reaction between a hydrazide and a carbonyl compound is typically high-yielding and specific, proceeding under mild conditions. This reliability is essential for quantitative analysis, as it ensures that the measured signal of the derivative is directly and reproducibly proportional to the initial concentration of the analyte.

For example, to determine the concentration of a specific aldehyde in a complex mixture (e.g., an environmental or biological sample), one could add this compound to the sample. After the reaction is complete, the resulting hydrazone is separated by chromatography and its amount is measured. Because the derivatization reaction is well-behaved, the amount of hydrazone accurately reflects the original amount of the target aldehyde. This approach is analogous to methods used for the quantitative analysis of other pharmaceutical compounds and their impurities.

Development of Advanced Synthetic Methodologies

The utility of this compound extends to the development of new and more efficient chemical reactions. The acylhydrazone derivatives formed from this building block are not

Future Perspectives and Unexplored Research Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 2,4,5-Trimethoxybenzohydrazide typically involves the reaction of the corresponding benzoic acid derivative with hydrazine (B178648). ontosight.ai While effective, this method presents opportunities for the development of more sustainable and efficient synthetic routes. Future research is anticipated to focus on several key areas:

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions will be a primary focus. This includes exploring microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. The development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents is also a critical area of investigation.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling up. nih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. The potential to employ engineered enzymes for the amidation of 2,4,5-trimethoxybenzoic acid or its esters with hydrazine could offer a highly selective and environmentally benign synthetic route.

Discovery of New Chemical Transformations and Rearrangements

The hydrazide functional group in this compound is a versatile moiety that can participate in a wide array of chemical transformations. While it is commonly used to form Schiff bases and heterocyclic compounds, there remains significant untapped potential for discovering new reactions and rearrangements. researchgate.net

Future research could explore:

Novel Heterocycle Synthesis: Investigating new cyclization reactions to generate novel heterocyclic scaffolds is a promising avenue. This could involve exploring reactions with novel dielectrophiles or multicomponent reactions to build molecular complexity in a single step. researchgate.netbeilstein-journals.orgscirp.org

Transition-Metal Catalyzed Cross-Coupling Reactions: The development of new methods for the N-arylation or N-alkylation of the hydrazide moiety using transition-metal catalysis would significantly expand the synthetic utility of this compound.

Rearrangement Reactions: Exploring conditions that could induce novel rearrangements of the this compound scaffold could lead to the discovery of unexpected and potentially valuable molecular architectures. A known reaction of a related compound, 2,4,5-trimethoxyphenylglyoxylic acid, has been shown to undergo a retro-Friedel–Crafts alkylation, indicating the potential for interesting reactivity from this substitution pattern. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. For this compound, these methods can provide valuable insights and guide experimental work.

Key areas for future computational studies include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the mechanisms of known and novel reactions involving this compound. This understanding can aid in optimizing reaction conditions and predicting the feasibility of new transformations.

Prediction of Physicochemical Properties: Computational models can predict various properties of this compound and its derivatives, such as solubility, lipophilicity, and spectroscopic characteristics. This information is crucial for designing new molecules with desired properties.

Virtual Screening for Biological Activity: By modeling the interactions of this compound derivatives with biological targets, it is possible to virtually screen large libraries of compounds to identify potential drug candidates. This can significantly accelerate the drug discovery process.

Integration with Automation and High-Throughput Screening in Chemical Synthesis

The integration of automation and high-throughput screening (HTS) is revolutionizing chemical synthesis and discovery. nih.gov Applying these technologies to the chemistry of this compound can dramatically accelerate research and development.

Future directions in this area include:

Automated Synthesis Platforms: The use of robotic systems for the synthesis of libraries of this compound derivatives will enable the rapid exploration of chemical space. researchgate.net These platforms can perform reactions, work-ups, and purifications in a parallel and automated fashion. youtube.comnih.gov

High-Throughput Reaction Optimization: HTS techniques can be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives. sigmaaldrich.com

High-Throughput Screening for Biological Activity: Once libraries of derivatives are synthesized, HTS can be used to rapidly assess their biological activity against various targets. This integration of automated synthesis and screening creates a powerful engine for the discovery of new bioactive molecules. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 2,4,5-trimethoxybenzohydrazide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves two steps:

Methylation of gallic acid : React gallic acid (6 mmol) with dimethyl sulfate (28 mmol) and K₂CO₃ (26 mmol) in acetone under reflux for 12 hours. Tetrabutylammonium iodide (TBAI) is used as a catalyst. The intermediate ester is isolated via filtration .

Hydrazide formation : Treat the ester with hydrazine hydrate (N₂H₄, 99%) in methanol under reflux for 5 hours, followed by recrystallization from hot methanol. This yields this compound with ~80% efficiency .

Yield Optimization : Adjust stoichiometric ratios (e.g., excess hydrazine), prolong reflux time, or use high-purity solvents. reports yields ranging from 65% to 78% for derivatives, influenced by aldehyde reactivity and purification methods .

Q. How is the purity of this compound validated in synthetic workflows?

Methodological Answer:

- Elemental Analysis : Use a Perkin-Elmer 240 analyzer to verify C, H, and N content (e.g., C 59.0%, H 5.2%, N 8.1% for the parent compound) .

- Recrystallization : Purify via hot methanol or acetone to remove unreacted starting materials .

- Spectroscopic Techniques : Employ NMR and IR to confirm functional groups (e.g., hydrazide N-H stretches at ~3200 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic parameters define this compound derivatives, and how do they influence bioactivity?

Methodological Answer:

- Crystal System : Derivatives like N’-[2,5-dihydroxybenzylidene]-3,4,5-trimethoxybenzohydrazide crystallize in monoclinic systems (space group C2/c) with cell parameters a = 38.587 Å, b = 4.8202 Å, c = 13.5915 Å, and β = 108.459° .

- Hydrogen Bonding : Intermolecular N-H⋯O and N-H⋯Cl bonds form molecular tapes, stabilizing the crystal lattice. This packing can affect solubility and ligand-receptor interactions .

- Bioactivity Correlation : Planar hydrazide moieties (dihedral angles ~30° with the benzene ring) enhance antimicrobial activity by facilitating membrane penetration .

Q. How can structural modifications of this compound improve its inhibitory activity against enzymatic targets like cruzain?

Methodological Answer:

- Aldehyde Substitution : Condense with substituted aldehydes (e.g., 2,4-dichlorobenzaldehyde) to form Schiff base derivatives. shows 65–78% yields for such reactions, with electron-withdrawing groups (e.g., -Cl) enhancing cruzain inhibition .

- Bioisosteric Replacement : Replace methoxy groups with trifluoromethyl (-CF₃) to improve metabolic stability. Derivatives like N’-(furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide show enhanced π-π stacking in enzyme active sites .

- In Silico Screening : Use molecular docking to predict binding affinities with cruzain’s catalytic cysteine residue (PDB: 1AIM). Optimize substituents for steric and electronic complementarity .

Q. How do conflicting elemental analysis data arise in hydrazide derivatives, and how can they be resolved?

Methodological Answer:

- Common Sources of Error :

- Incomplete hydrazide formation (traces of ester intermediates).

- Hygroscopic byproducts absorbing moisture during analysis .

- Resolution Strategies :

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in this compound crystals?

Methodological Answer:

- X-ray Diffraction : Collect data using a Rigaku R-AXIS RAPID II diffractometer (λ = 0.71075 Å) at 293 K. Refine structures via SHELXL-97, applying constraints for H atoms .

- Hydrogen Bond Metrics : Measure bond lengths (e.g., N-H⋯O = 2.8–3.0 Å) and angles (∠N-H⋯O = 150–170°) to classify interaction strength.

- Software Tools : Use Mercury or Olex2 to visualize and quantify intermolecular interactions .

Q. How can researchers reconcile discrepancies in bioactivity data across different derivatives?

Methodological Answer:

- Control Experiments : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) .

- SAR Studies : Compare substituent effects (e.g., nitro groups in 2-hydroxy-3-methoxy-5-nitrobenzaldehyde derivatives reduce IC₅₀ values by 40% vs. unsubstituted analogs) .

- Statistical Analysis : Apply ANOVA to evaluate significance of bioactivity differences (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。